molecular formula C10H12O3 B146591 Methyl 3-methoxy-4-methylbenzoate CAS No. 3556-83-0

Methyl 3-methoxy-4-methylbenzoate

Cat. No.: B146591
CAS No.: 3556-83-0
M. Wt: 180.2 g/mol
InChI Key: LLEXCSBUSVRBCA-UHFFFAOYSA-N
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Preparation Methods

Methyl 3-methoxy-4-methylbenzoate can be synthesized through several methods:

Chemical Reactions Analysis

Methyl 3-methoxy-4-methylbenzoate undergoes various chemical reactions:

Properties

IUPAC Name

methyl 3-methoxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-5-8(10(11)13-3)6-9(7)12-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEXCSBUSVRBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343639
Record name Methyl 3-methoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3556-83-0
Record name Benzoic acid, 3-methoxy-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3556-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methoxy-4-methylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-methoxy-4-methyl-, methyl ester
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Synthesis routes and methods I

Procedure details

The process according to claim 1, wherein 3-hydroxy-4-methylbenzoic acid in the form of a mixture with 3-methoxy-4-methylbenzoic acid is reacted to give methyl 3-methoxy-4-methylbenzoate.
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Synthesis routes and methods II

Procedure details

3-Hydroxy-4-methylbenzoic acid (3 g) was dissolved in N,N-dimethylformamide (60 ml) to prepare a solution. Potassium carbonate (6.81 g) and methyl iodide (6.14 ml) were added to the solution, and the mixture was stirred at room temperature overnight. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with saturated brine and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-hexane to give methyl 3-methoxy-4-methylbenzoate (3.48 g, yield 98%).
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3 g
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reactant
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60 mL
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6.81 g
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6.14 mL
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Synthesis routes and methods III

Procedure details

A solution of 3-methoxy-4-methylbenzoic acid (6.0 g.) in methanol (120 ml.) was treated with acetyl chloride (6 ml.) and stirred for 36 hours. The solution was evaporated. The residue was dissolved in methanol (100 ml.) and the solution evaporated. This procedure was repeated to give methyl 3-methoxy-4-methylbenzoate (6.34 g., 98%) as a colorless oil; NMR: 2.2(s,3H, CH3), 3.9(2s,6H, 2×OCH3), 7.1(d,1H), 7.5 (m,2H).
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6 g
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6 mL
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120 mL
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solvent
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Synthesis routes and methods IV

Procedure details

A mixture of 30 g (0.20 mol) of 3-hydroxy-4-methylbenzoic acid, 68.1 g (0.49 mol) of K2CO3, and 123 mL (1.98 mol) of MeI in 250 mL of DMF was heated at reflux for 19 h. After cooling to room temperature, the reaction mixture was diluted with 500 mL of water and extracted with Et2O (2×300 mL). The organic phase was washed with water and brine, dried (MgSO4), and concentrated to 37 g of orange oil: TLC (5% Et2O/hexane) Rf 0.13 (3-hydroxy-4-methylbenzoic acid), 0.63 (methyl 3-methoxy-4-methylbenzoate), and 0.72. The oil was chromatographed on 450 g of silica gel with 5% Et2O/hexane (100-mL fractions) to give 19.5 g of methyl 3-methoxy-4-methylbenzoate and 6.6 g of methyl 3-methoxy-4-methylbenzoate contaminated with the higher Rf material. The impure fraction was chromatographed on 250 g of silica gel to afford an additional 5.6 g of product. The total yield of white crystalline solid, mp 50°-51° C., was 25.1 g (72%). A sample from an earlier experiment was characterized: IR (film) 1700, 1400, 1290, 1270, 1100 cm-1 ; 1H NMR (CDCl3) δ 2.25 (s, 3, ArCH3), 3.85 and 3.88 (2 s, 6, CO2CH3ArOCH3), 7.2-7.9 (m, 3, ArH); MS calcd for C10H12O3 180.0786, found 180.0779.
Quantity
30 g
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68.1 g
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123 mL
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250 mL
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reactant
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500 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 3-methoxy-4-methylbenzoate in the synthesis of natural products?

A1: this compound serves as a valuable starting point for synthesizing complex molecules, particularly those found in nature like sesquiterpene lactones. [, ] In the case of (±)-heritol, a sesquiterpene lactone belonging to the aromatic cadinane group, this compound provides the core aromatic structure upon which further modifications are built. [] Similarly, it acts as a precursor in the synthesis of Zafirlukast, a leukotriene antagonist drug. [] This highlights its versatility in constructing diverse chemical frameworks.

Q2: Can you describe a specific example of how this compound is used in a chemical synthesis?

A2: In the synthesis of (±)-heritol, this compound is subjected to a series of chemical transformations. [] One crucial step involves an intramolecular Wittig reaction. This reaction is key to constructing the butenolide ring, a structural feature characteristic of heritol and many other bioactive natural products. []

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